A Senior Application Scientist's Technical Guide to 3-Fluoro-4-morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis
A Senior Application Scientist's Technical Guide to 3-Fluoro-4-morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis
An Important Note on Chemical Structure: This guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8). It is crucial to distinguish this compound from the structurally related "3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine." The latter possesses a flexible ethoxy linker between the morpholine and phenyl rings, whereas the subject of this guide, 3-Fluoro-4-morpholinoaniline, features a direct, more rigid bond between the morpholine nitrogen and the phenyl ring. While the core moieties are similar, this structural difference significantly alters the molecule's properties, synthesis, and applications. Publicly available, in-depth technical data for "3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine" is limited. Therefore, this guide focuses on its well-characterized and industrially significant analogue, a critical building block in modern medicinal chemistry.
Introduction: The Significance of a Fluorinated Building Block
3-Fluoro-4-morpholinoaniline is a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. Its primary claim to notability is its role as a pivotal intermediate in the synthesis of Linezolid , a last-resort oxazolidinone antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria.[1] The incorporation of the fluoro and morpholino groups onto the aniline scaffold imparts unique electronic and physicochemical properties that are instrumental in the biological activity of the final drug products.
The fluorine atom enhances metabolic stability and can modulate the pKa of the aniline amine, while the morpholine group can improve aqueous solubility and provides a key interaction point for biological targets.[1] This guide offers a field-proven perspective on the synthesis, characterization, and application of this vital chemical intermediate, grounded in established chemical principles.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis and formulation. The key data for 3-Fluoro-4-morpholinoaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93246-53-8 | [2][3] |
| Molecular Formula | C₁₀H₁₃FN₂O | [3][4] |
| Molecular Weight | 196.22 g/mol | [3][4] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Melting Point | 121 °C – 123 °C | [3] |
| Purity | Typically >98% | [3] |
| Storage | Keep in dark place, inert atmosphere, room temperature | |
| IUPAC Name | 3-fluoro-4-(morpholin-4-yl)aniline | [4] |
| Synonyms | 4-(2-Fluoro-4-aminophenyl)morpholine, 3-Fluoro-4-(4-morpholinyl)benzenamine | [3][5][6] |
Safety Profile: This compound should be handled with appropriate laboratory precautions.
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GHS Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled)
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Validated Synthesis Protocol
The most prevalent and scalable synthesis of 3-Fluoro-4-morpholinoaniline proceeds via a two-step pathway starting from a commercially available difluoronitrobenzene derivative. This approach is favored for its high yields and robust reaction conditions.
Logical Framework: The strategy hinges on the principles of Nucleophilic Aromatic Substitution (SₙAr) followed by a standard nitro group reduction. The electron-withdrawing nitro group powerfully activates the aromatic ring, making the para-fluorine atom highly susceptible to substitution by a nucleophile like morpholine. The subsequent reduction is a clean and efficient transformation to yield the target aniline.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
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Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq).
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Reagent Addition: Add morpholine (1.1 - 1.5 eq). The reaction can be run neat (without solvent) or in a polar aprotic solvent like DMSO or DMF for better temperature control on a larger scale.[1]
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Reaction Conditions: Heat the mixture to 70-80 °C and stir for 4-6 hours. The causality here is that elevated temperature is required to overcome the activation energy for the SₙAr reaction, but excessive heat is unnecessary and can lead to side products.
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Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove excess morpholine and any water-soluble impurities, and dry under vacuum. This precipitation and filtration method is a self-validating system; a pure intermediate should readily crystallize from the aqueous mixture.
Step 2: Reduction to 3-Fluoro-4-morpholinoaniline
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Reactor Setup: To a reaction vessel, add the dried 4-(2-fluoro-4-nitrophenyl)morpholine intermediate (1.0 eq) and a solvent such as ethanol or methanol.[2]
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Catalyst/Reagent Addition:
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Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).[2] Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously. The use of Pd/C is a classic, clean method for nitro reduction, producing only water as a byproduct.
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Method B (Chemical Reduction): Alternatively, add Iron powder (Fe, ~3 eq) and a solution of ammonium chloride (NH₄Cl, ~0.5 eq) in water.[1] Heat the mixture to reflux. This is a robust and cost-effective industrial method.
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Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up and Isolation:
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For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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For Method B: Filter the hot reaction mixture to remove iron oxides.
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Final Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final, pure 3-Fluoro-4-morpholinoaniline as a solid.
Analytical Characterization for Structure Validation
Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating analytical system.
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the aromatic protons, and two distinct triplets (or multiplets) for the morpholine protons adjacent to the oxygen and nitrogen atoms, respectively, along with a broad singlet for the aniline -NH₂ protons.[2]
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Mass Spectrometry (MS): This technique confirms the molecular weight. For 3-Fluoro-4-morpholinoaniline, the expected molecular ion peak [M+H]⁺ would be at m/z 197.1.[4]
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Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expect to see characteristic stretches for N-H bonds (in the aniline group, ~3300-3500 cm⁻¹), C-F bond (~1100-1300 cm⁻¹), aromatic C=C bonds, and C-O-C ether linkage of the morpholine ring.[4]
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound, which should typically be >98% for use in further pharmaceutical synthesis.
Applications in Drug Discovery and Materials Science
The utility of 3-Fluoro-4-morpholinoaniline extends beyond a single application, making it a versatile building block.
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Antibiotic Synthesis: As previously mentioned, its most critical role is in the industrial synthesis of Linezolid.[1] The aniline nitrogen is the point of attachment for constructing the core oxazolidinone ring system of the drug.
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Novel Antimicrobial Agents: The primary amine is readily functionalized. It can react with various aldehydes to form Schiff bases, some of which have shown promising biofilm inhibition activity, even surpassing that of Linezolid in certain assays.[3] It is also a precursor for novel sulfonamide and carbamate derivatives with demonstrated antimicrobial properties.[3]
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Materials Science: In a more recent application, this molecule has been used to modify the surface of carbon nanodots. This modification can significantly enhance the photoluminescence quantum yield, making these materials suitable for applications in optoelectronics like color conversion in white LEDs.[3]
Conclusion
3-Fluoro-4-morpholinoaniline is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The deliberate placement of its fluoro and morpholino substituents creates a building block that is stable, reactive in a controlled manner, and capable of imparting desirable pharmaceutical properties to a final active molecule. Its robust synthesis and well-defined analytical profile make it a reliable and indispensable tool for professionals in drug discovery and advanced materials development. Understanding the causality behind its synthesis and the validation of its structure are key to leveraging its full potential in creating next-generation products.
References
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PubChem. (n.d.). N-[3-Fluoro-4-({7-[2-(Morpholin-4-Yl)ethoxy]-1,6-Naphthyridin-4-Yl}oxy)phenyl]-N'-(4-Fluorophenyl)cyclopropane-1,1-Dicarboxamide. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No : 93246-53-8 | Product Name : 3-Fluoro-4-(4-morpholinyl) Benzenamine. Available at: [Link]
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BIOGEN Científica. (n.d.). 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine. Available at: [Link]
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Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 469–489. Available at: [Link]
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PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Available at: [Link]
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